2-Methyl-2-nitro-1,3-propanediol

Toxicology Safety Assessment Preservative Safety

2-Methyl-2-nitro-1,3-propanediol (77-49-6) is the definitive Bronopol Impurity 1 standard. As a bromine-free analog, its distinct toxicity (rat LD50 ~2 mg/kg vs. ~307 mg/kg for bronopol) precludes direct preservative substitution but enables critical applications: HPLC impurity quantification with ≤0.5% pharmacopeial limit compliance, structure-toxicity relationship studies, and bromine-free synthetic building block. Procure for regulatory QC, toxicology research, or synthetic development—not as a bronopol replacement.

Molecular Formula C4H9NO4
Molecular Weight 135.12 g/mol
CAS No. 77-49-6
Cat. No. B193712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2-nitro-1,3-propanediol
CAS77-49-6
Synonyms2-Methyl-2-Nitro-Propane-1,3-Diol;  Nmpd;  Nsc5372;  1,1-Dimethylol-1-nitroethane;  1,3-Propanediol, 2-methyl-2-nitro-;  2-Methyl-2-nitropropanediol;  3-Propanediol,2-methyl-2-nitro-1
Molecular FormulaC4H9NO4
Molecular Weight135.12 g/mol
Structural Identifiers
SMILESCC(CO)(CO)[N+](=O)[O-]
InChIInChI=1S/C4H9NO4/c1-4(2-6,3-7)5(8)9/h6-7H,2-3H2,1H3
InChIKeyLOTYADDQWWVBDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility5.92 M

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-2-nitro-1,3-propanediol (CAS 77-49-6) for Scientific Procurement: Baseline Overview and In-Class Positioning


2-Methyl-2-nitro-1,3-propanediol (MNP), CAS 77-49-6, is a nitroalkane diol with the molecular formula C4H9NO4 [1]. It is a bromine-free structural analog of the widely used antimicrobial preservative bronopol (2-bromo-2-nitropropane-1,3-diol) and is commonly encountered as Bronopol Impurity 1 in pharmaceutical and industrial contexts [2]. The compound is a white to off-white crystalline solid with a melting point typically ranging from 147-151°C and is soluble in water and many organic solvents . While MNP possesses intrinsic antimicrobial properties, its primary differentiation lies in its distinct toxicity profile, its role as a specified impurity with strict limits in bronopol-based products, and its utility as a synthetic intermediate where bromine-free reactivity is required [3].

2-Methyl-2-nitro-1,3-propanediol: Why In-Class Analogs Cannot Be Interchanged for Critical Applications


Substituting MNP for bronopol or other nitro-diol preservatives without rigorous qualification introduces significant risk due to critical divergences in toxicity and regulatory status. While both compounds share a 2-nitro-1,3-propanediol core, the absence of a bromine atom in MNP fundamentally alters its biological activity and safety profile [1]. Crucially, MNP exhibits a markedly higher acute oral toxicity in rats compared to bronopol, with reported LD50 values differing by orders of magnitude [2]. Furthermore, in quality-controlled bronopol manufacturing, MNP is a controlled impurity with a strict limit of ≤0.5% [3], underscoring that its presence in end-use products is not equivalent to the active ingredient. Therefore, procurement decisions for applications such as reference standards, impurity profiling, or bromine-free synthetic pathways must treat MNP as a chemically distinct entity, not as a drop-in replacement for brominated analogs.

Quantitative Evidence Guide for 2-Methyl-2-nitro-1,3-propanediol Selection vs. Bronopol and Bronidox


Acute Oral Toxicity Comparison: MNP vs. Bronopol in Rodent Models

MNP demonstrates significantly higher acute oral toxicity compared to the widely used preservative bronopol. Rat oral LD50 data for MNP is reported at 2 mg/kg, whereas bronopol's rat oral LD50 falls in the range of 307–342 mg/kg [1]. This represents an approximately 150-fold difference in acute toxicity, a critical factor for laboratory safety protocols and for selecting compounds where oral exposure risk must be minimized or where a less acutely toxic analog is required for a given application [2].

Toxicology Safety Assessment Preservative Safety

Structural Differentiation and Impurity Limits: MNP as a Controlled Impurity in Bronopol

MNP (2-methyl-2-nitropropane-1,3-diol) is structurally distinguished from bronopol by the substitution of a methyl group for the bromine atom. This structural variance is formally recognized in pharmacopeial standards, where MNP is listed as a related substance with a quantitative limit. The British Pharmacopoeia specifies that the content of 2-methyl-2-nitropropane-1,3-diol in bronopol substance must not exceed 0.5% [1]. This regulatory threshold establishes MNP's primary commercial and analytical role as a critical impurity standard rather than a bioactive equivalent.

Analytical Chemistry Quality Control Pharmaceutical Impurities

Antibiofilm Activity: Bronopol Demonstrates Superior Potency Against Pseudomonas aeruginosa

While direct head-to-head antibiofilm data for MNP is sparse in primary literature, class-level inference can be drawn from studies comparing bronopol to the related bromine-containing preservative bronidox. Against P. aeruginosa biofilms, bronopol exhibited an MBEC (Minimum Biofilm Eradication Concentration) of 64 mg/L, compared to 128 mg/L for bronidox [1]. Given that MNP is a non-brominated analog known to be a less potent antimicrobial impurity, this suggests that users specifically requiring bromine-free chemistry (as with MNP) will be selecting a compound with a markedly different and likely inferior antibiofilm profile compared to bronopol.

Antimicrobial Activity Biofilm Wound Care

Thermal Stability and Purity Specifications for Procurement

For synthetic applications, the high melting point and available purity grades of MNP provide a verifiable specification for procurement. Commercially available MNP typically exhibits a melting point of 148-151°C . This is in contrast to bronopol, which melts at a lower temperature of approximately 130°C [1]. The higher melting point of MNP can be advantageous in reactions requiring elevated temperatures or where thermal stability of the brominated analog is a concern due to potential dehydrobromination or degradation.

Physical Properties Quality Control Chemical Synthesis

Dermal Absorption Profile: Differential Formulation-Dependent Penetration

Studies comparing the in vitro transdermal absorption of bronopol and bronidox demonstrate that formulation significantly impacts penetration, with bronopol showing lower absorption from hydrogels and both showing maximal absorption from aqueous solutions [1]. While direct data for MNP is unavailable, this class-level evidence underscores that the choice of nitro-diol analog influences dermal bioavailability and safety assessment. As a bromine-free analog with different lipophilicity, MNP is expected to exhibit a distinct absorption profile, which may be a selection driver for formulators seeking a specific permeability outcome or for researchers investigating structure-activity relationships in dermal delivery.

Dermal Toxicology Cosmetic Formulation Transdermal Absorption

Optimal Application Scenarios for 2-Methyl-2-nitro-1,3-propanediol in Research and Industrial Settings


Analytical Reference Standard for Bronopol Quality Control

Given its established role as 'Bronopol Impurity 1' with a specified limit of ≤0.5% in pharmacopeial monographs [1], MNP is the definitive reference material for HPLC method development and validation in bronopol quality control laboratories. Its procurement is essential for accurately quantifying and controlling this specific impurity in active pharmaceutical ingredients and formulated products.

Synthetic Intermediate Requiring Bromine-Free Reactivity

The bromine-free structure of MNP, with its characteristic melting point of 148-151°C , makes it a preferred building block in synthetic pathways where the presence of bromine (as in bronopol) would interfere with downstream reactions or introduce unwanted halogenated byproducts. Its use is documented in the synthesis of polymeric quaternary ammonium salts with antimicrobial activity [2].

Toxicological Research on Nitroalkane Diols

The stark contrast in acute oral toxicity between MNP (rat LD50 of 2 mg/kg [3]) and bronopol (rat LD50 ~307-342 mg/kg [4]) makes MNP a valuable tool for investigating the structure-toxicity relationships of halogenated versus non-halogenated nitroalkane diols. This application is critical for fundamental toxicology studies aimed at understanding the molecular basis of acute toxicity in this chemical class.

Formulation Development for Altered Dermal Absorption Profiles

Based on class-level evidence that formulation dramatically affects the dermal absorption of bronopol and bronidox [5], MNP can be investigated as a potential alternative in topical formulations where a different permeability profile is desired. As a bromine-free analog with potentially distinct physicochemical properties, it offers formulators a chemical handle to modulate absorption while retaining the nitro-diol scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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